molecular formula C11H9NO3 B1316277 Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate CAS No. 108492-59-7

Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate

Cat. No. B1316277
M. Wt: 203.19 g/mol
InChI Key: BGZXIMFTXAMVRB-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate, also known as MCPC, is a synthetic compound that has been used in laboratory experiments and scientific research applications. MCPC is a derivative of the phenyl oxirane family, and its structure consists of a phenyl ring attached to an oxirane ring, with a methyl group and a carboxylic acid group attached to the oxirane ring. MCPC has been found to have a number of biochemical and physiological effects, as well as a variety of applications in laboratory experiments and scientific research.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

The compound has been studied for its role in organic synthesis, particularly in carbonylation reactions. For example, the carbonylation of alkynyl oxiranes, which could potentially include derivatives similar to Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate, has been catalyzed by specific palladium complexes to yield methyl 5-hydroxy-2,3-pentadienoates. This process highlights its utility in synthesizing complex organic molecules (Piotti & Alper, 1997). Furthermore, the synthesis of 5,5-disubstituted and spiranic methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates has been reported, demonstrating the compound's versatility in creating sulfur-containing heterocycles (Dobrydnev et al., 2018).

Material Science and Polymer Chemistry

In materials science, derivatives of Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate have been explored for creating polymers with specific properties. For instance, the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} from related oxirane compounds indicates the potential for developing materials with unique chemical and physical attributes, such as increased resistance to solvents and high thermal stability (Zhan-xiong, 2012).

Chemical Analysis and Reactivity Studies

Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate's structure and reactivity have also been the subject of analysis in studies aiming to understand its behavior under various chemical conditions. For instance, the molecule has been involved in reactions that led to the discovery of methylene group transfer in carbonyl compounds, revealing new pathways for the transformation of aldehydes, ketones, and carboxylic acid derivatives into substituted oxiranes (Gridnev et al., 2019).

properties

IUPAC Name

methyl 3-(4-cyanophenyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)10-9(15-10)8-4-2-7(6-12)3-5-8/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZXIMFTXAMVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565448
Record name Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate

CAS RN

108492-59-7
Record name Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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